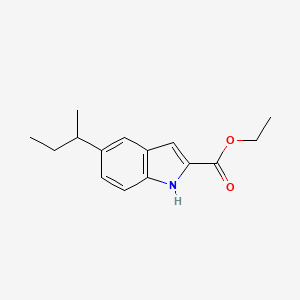

Ethyl 5-sec-butyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are aromatic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-sec-butyl-1H-indole-2-carboxylate” are not available, indole derivatives are generally synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method used in the synthesis of indole derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives can vary, but they generally contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific structure of “this compound” is not available in the sources I found.Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis Techniques

A notable method for synthesizing highly functionalized tetrahydropyridines involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. An expansion of this technique uses ethyl 2-(substituted-methyl)-2,3-butadienoates, yielding ethyl 2,6-cis-disubstituted tetrahydropyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Chemical Transformations and Bioactivity

Ethyl indolyl butanoate, through sequential chemical transformations, leads to indolyl butanohydrazide and further to 1,3,4-oxadiazole-2-thiol analogs. These compounds, upon further reactions, yield a range of N-substituted derivatives tested for their antidiabetic potential. The compounds exhibit significant α-glucosidase inhibition, indicating potential as lead molecules for antidiabetic agent research (Nazir et al., 2018).

Medicinal Chemistry and Anti-inflammatory Potential

The structural optimization of 2-amino-5-hydroxy-1H-indoles led to the development of novel benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate. This compound inhibits 5-lipoxygenase activity, suggesting potential for anti-inflammatory therapeutics (Karg et al., 2009).

Chemical Properties and Structural Analysis

The study of ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate reveals its almost planar benzimidazole ring system and interactions within the crystal, highlighting its structural characteristics and potential for further chemical analysis (Arumugam et al., 2010).

Innovative Synthetic Approaches

Innovative synthetic studies on indoles and related compounds demonstrate the acylation of ethyl indole-2-carboxylate, leading to ethyl 3-acylindole-2-carboxylates. These findings open new pathways for the regioselective preparation of acylindoles from a common substrate by modifying reaction conditions (Murakami et al., 1988).

Mecanismo De Acción

Target of Action

Ethyl 5-sec-butyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific target and the biological context.

Result of Action

Given the broad spectrum of biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-butan-2-yl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGRRZKPXZQHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)

![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2826184.png)

![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)

![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)